2-Chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde is a heterocyclic organic compound characterized by its molecular formula and a molecular weight of 208.6 g/mol. This compound features a pyrido[1,2-a]pyrimidine ring system, which is notable for its unique structural arrangement that includes both a chloro group and a formyl group at specific positions on the ring. The presence of these functional groups contributes to its reactivity and potential applications in various fields, including medicinal chemistry and material science .
Here's what we do know:
This compound belongs to the class of heterocyclic compounds containing nitrogen atoms in the ring structure. It possesses a chlorine atom, a ketone group (C=O), and an aldehyde group (CHO). These functional groups can participate in various chemical reactions, making the molecule potentially useful for different research applications ().
Based on its chemical structure and functional groups, the compound could be theoretically interesting for research in various areas, including:
The synthesis of 2-Chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde typically involves the cyclization of suitable precursors. A common method includes:
While specific industrial production methods are not widely documented, scaling up laboratory procedures involves optimizing these parameters for larger-scale synthesis .
The compound has several applications across different fields:
Current literature lacks comprehensive studies on the interaction profiles of 2-Chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde with biological targets. Further research is necessary to determine its pharmacokinetics, pharmacodynamics, and potential interactions with other compounds or biological systems. Understanding these interactions will be crucial for evaluating its therapeutic potential and safety profile in medicinal applications .
Several compounds share structural similarities with 2-Chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Chloro-6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde | Methyl substitution at position 6 | Variation in substitution pattern affects reactivity |
| 2-Chloro-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde | Methyl substitution at position 9 | Different position of methyl group may alter biological activity |
| 4-Hydroxy-2-quinolones | Hydroxy group instead of chloro | Different functional groups lead to distinct chemical properties |
The uniqueness of 2-Chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde lies in its specific substitution pattern and the presence of both a chloro and formyl group on the pyrido[1,2-a]pyrimidine ring system. This configuration may influence its reactivity and biological activity compared to similar compounds .
The nucleophilic substitution reactions of 2-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde represent a fundamental class of chemical transformations that exploit the electron-deficient nature of the pyrido[1,2-a]pyrimidine scaffold [5]. The chloro substituent at position 2 serves as an excellent leaving group, facilitating nucleophilic aromatic substitution reactions under relatively mild conditions [11]. Research has demonstrated that nitrogen nucleophiles, including primary and secondary amines, readily undergo substitution reactions with yields ranging from 47% to 98% [5].
The mechanism of nucleophilic substitution follows the classical addition-elimination pathway characteristic of electron-deficient aromatic systems [5]. The initial nucleophilic attack occurs at the carbon bearing the chloro substituent, forming a Meisenheimer-type intermediate that is stabilized by the electron-withdrawing effects of both the carbonyl group at position 4 and the aldehyde functionality at position 3 [5]. The subsequent elimination of chloride ion completes the substitution process [5].
Oxygen nucleophiles, particularly alkoxides and phenoxides, demonstrate moderate reactivity in substitution reactions with this compound, typically yielding products in the range of 20-32% [5]. The lower yields observed with oxygen nucleophiles compared to nitrogen nucleophiles reflect the decreased nucleophilicity of oxygen-centered reagents and the reversible nature of some of these transformations [5]. Sulfur nucleophiles, including thiolates and mercaptans, exhibit high reactivity and provide excellent yields of 47-95% under basic conditions [5].
The regioselectivity of nucleophilic substitution is exceptionally high, with substitution occurring exclusively at the 2-position bearing the chloro substituent [5]. This selectivity is attributed to the electronic activation provided by the adjacent carbonyl group and the deactivating influence of the aldehyde substituent toward nucleophilic attack at other positions [5]. Temperature and solvent effects play crucial roles in determining reaction outcomes, with polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide providing optimal conditions for most nucleophilic substitutions [11].
Cyclative condensation methodologies represent sophisticated synthetic strategies for constructing the pyrido[1,2-a]pyrimidine framework through ring-forming reactions [4] [6]. The triaminopyrimidine route constitutes one of the most established approaches, involving the condensation of 2,4,6-triaminopyrimidine with substituted aldehydes followed by cyclization to generate the desired pyrido[1,2-a]pyrimidine scaffold [4]. This methodology typically proceeds through the initial formation of an imine intermediate, which undergoes intramolecular cyclization to establish the fused ring system [4].
The Meldrum's acid condensation approach offers an alternative synthetic pathway that has gained considerable attention due to its operational simplicity and high yields [18]. This method involves the three-component reaction of Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione), aromatic aldehydes, and 6-amino-1,3-dimethyluracil under solvent-free conditions [18]. The reaction proceeds through the initial formation of a Knoevenagel condensation product between Meldrum's acid and the aldehyde, followed by Michael addition of the aminouracil component and subsequent cyclization [18]. Yields typically range from 78% to 95% under optimized conditions [18].
Michael addition-based cyclative condensations provide access to pyrido[1,2-a]pyrimidine derivatives through the reaction of enamine components with activated alkenes [22]. This approach utilizes 6-aminouracil derivatives as enamine components in condensation reactions with α,β-unsaturated esters or nitriles [22]. The regioselectivity of these transformations is exceptionally high, with the enamine component preferentially attacking the β-position of the Michael acceptor [22]. The subsequent intramolecular cyclization proceeds spontaneously under the reaction conditions to afford the desired pyrido[1,2-a]pyrimidine products in yields exceeding 80% [22].
The mechanistic aspects of cyclative condensation reactions involve multiple sequential transformations, including initial condensation, Michael addition, and ring closure [22]. The electronic nature of substituents on both the aldehyde component and the nucleophilic partner significantly influences reaction rates and product distributions [22]. Electron-withdrawing groups on aromatic aldehydes accelerate the initial condensation step, while electron-donating substituents may require extended reaction times or elevated temperatures [22].
| Synthetic Method | Typical Yields (%) | Reaction Conditions | Regioselectivity | Substrate Scope |
|---|---|---|---|---|
| Nucleophilic Substitution with Amines | 47-98 | DMF, 130°C, 12-24h | High (C-4 position) | Aromatic and aliphatic amines |
| Nucleophilic Substitution with Alkoxides | 20-32 | Polar aprotic solvents, 80-120°C | Moderate (C-4 preferred) | Primary and secondary alcohols |
| Cyclative Condensation (Triaminopyrimidine route) | 66-93 | Raney Ni, AcOH, reflux | Complete | Aromatic aldehydes |
| Cyclative Condensation (Meldrum's acid route) | 78-95 | InBr3 catalyst, solvent-free, 120°C | Complete | Substituted benzaldehydes |
| Cyclative Condensation (Michael addition) | 70-80 | Acrylates, base, 60-80°C | High | α,β-Unsaturated esters |
Transition metal catalysis has emerged as a powerful tool for the synthesis of pyrido[1,2-a]pyrimidine derivatives, offering enhanced selectivity and efficiency compared to traditional thermal methods [9] [11]. Copper-catalyzed synthetic routes have gained particular prominence due to the relatively low cost and environmental compatibility of copper-based catalysts [11]. The copper iodide-catalyzed synthesis of multisubstituted pyrido[1,2-a]pyrimidin-4-ones proceeds through a tandem C-N bond formation and intramolecular amidation reaction sequence [11]. This methodology employs readily available 2-halopyridine and (Z)-3-amino-3-arylacrylate ester as starting materials, providing excellent yields ranging from 80% to 95% [11].
Palladium-catalyzed cross-coupling reactions offer versatile approaches for the construction and functionalization of pyrido[1,2-a]pyrimidine scaffolds [12]. The Suzuki-Miyaura coupling reaction enables the introduction of aryl substituents through the reaction of halogenated pyrido[1,2-a]pyrimidine intermediates with aryl boronic acids [12]. Typical reaction conditions employ palladium tetrakis(triphenylphosphine) as the catalyst in the presence of a base such as potassium carbonate, providing yields of 61-83% [12]. The Buchwald-Hartwig amination reaction facilitates the introduction of nitrogen-containing substituents through the coupling of halogenated pyrido[1,2-a]pyrimidines with heteroarylamines [8]. This transformation typically requires elevated temperatures (100-140°C) and provides yields of 70-90% [8].
Manganese-catalyzed carbonylative annulation reactions represent an innovative approach for pyrido[1,2-a]pyrimidine synthesis [11]. This methodology employs manganese catalysts under carbon monoxide atmosphere to facilitate the cyclization of alkyne substrates with pyridyl hydrazones [11]. The reaction proceeds through the initial insertion of carbon monoxide into the manganese-carbon bond, followed by intramolecular cyclization to generate the pyrido[1,2-a]pyrimidine framework [11]. Yields typically range from 65% to 85% under optimized conditions [11].
Silver-catalyzed cyclization reactions provide alternative pathways for pyrido[1,2-a]pyrimidine construction through oxidative cyclization processes [11]. These transformations employ silver acetate as the catalyst under oxidative conditions, facilitating the cyclization of appropriately substituted precursors [11]. The mechanism involves the initial coordination of silver to nitrogen or carbon centers, followed by oxidative cyclization to establish the fused ring system [11]. Moderate yields of 60-80% are typically observed, with regioselectivity being influenced by the electronic nature of substituents [11].
Regioselective synthesis strategies for 2-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde derivatives focus on controlling the site of chemical transformation within the heterocyclic framework [13] [17]. The electronic distribution within the pyrido[1,2-a]pyrimidine system creates distinct reactive sites that can be selectively targeted through appropriate choice of reagents and reaction conditions [13]. Position 2, bearing the chloro substituent, represents the most electrophilic site and preferentially undergoes nucleophilic substitution reactions [5].
The cellulose-supported acidic ionic liquid catalyst system has demonstrated exceptional regioselectivity in the synthesis of pyrazole-based pyrido[2,3-d]pyrimidine-diones [13] [17]. This heterogeneous catalyst system provides complete regiocontrol through the electronic activation of specific positions within the substrate [13]. The regioselectivity was confirmed through comprehensive nuclear magnetic resonance spectroscopy analysis, demonstrating exclusive substitution at the predicted sites [13] [17].
Carbonaceous material catalysts offer another approach for achieving high regioselectivity in pyrido[1,2-a]pyrimidine synthesis [14]. These catalysts facilitate regio- and diastereoselective synthesis of 5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one derivatives through domino reactions involving 2,6-diaminopyrimidin-4(3H)-one, nitroolefins, and aldehydes [14]. The catalyst can be reused at least five times without significant deactivation, making this approach both economically and environmentally attractive [14].
Electronic effects play a crucial role in determining regioselectivity patterns [14]. Electron-withdrawing groups enhance the electrophilicity of adjacent positions, directing nucleophilic attack to specific sites [14]. Conversely, electron-donating substituents decrease the reactivity of neighboring positions, effectively blocking undesired reaction pathways [14]. The aldehyde functionality at position 3 serves as both an activating group for reactions at position 2 and a directing group for subsequent transformations [14].
Steric factors also contribute significantly to regioselectivity outcomes [14]. Bulky substituents create steric hindrance that prevents approach of reagents to sterically congested positions, thereby channeling reactivity toward more accessible sites [14]. The interplay between electronic and steric effects must be carefully considered when designing regioselective synthetic strategies [14].
Green chemistry principles have been increasingly applied to the synthesis of pyrido[1,2-a]pyrimidine derivatives, with emphasis on reducing environmental impact while maintaining synthetic efficiency [14] [15] [25]. Solvent-free synthesis represents one of the most significant advances in green chemistry applications [18]. The indium bromide-catalyzed synthesis of pyrido[2,3-d]pyrimidines under solvent-free conditions eliminates the need for organic solvents entirely, reducing waste generation and improving atom economy [18]. This approach typically provides yields of 78-95% under neat conditions at temperatures of 120-140°C [18].
Microwave-assisted synthesis offers substantial advantages in terms of energy efficiency and reaction time reduction [25]. The multicomponent synthesis of pyrido[2,3-d]pyrimidine derivatives from 6-aminouracil, aromatic aldehydes, and malononitrile under microwave irradiation proceeds to completion within 2-15 minutes [25]. This methodology demonstrates several advantages including catalyst-free synthesis, yields up to 90%, operational simplicity, and easy work-up procedures [25]. The elimination of traditional heating methods significantly reduces energy consumption and carbon footprint [25].
Glycerol has emerged as an excellent green solvent for pyrido[1,2-a]pyrimidine synthesis due to its biodegradability, low toxicity, and unique solvating properties [25]. The synthesis of pyrido[2,3-d]pyrimidine derivatives in glycerol under microwave heating provides a greener approach compared to conventional organic solvents [25]. Glycerol's high boiling point and thermal stability make it particularly suitable for high-temperature transformations, while its polar nature facilitates the dissolution of both organic and inorganic reagents [25].
Water-based synthesis represents the ultimate goal in green chemistry applications [14]. The synthesis of 5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one derivatives using water as the reaction medium demonstrates the feasibility of aqueous pyrido[1,2-a]pyrimidine synthesis [14]. This approach utilizes an inexpensive and recoverable carbonaceous material as catalyst, achieving yields of 60-85% while eliminating organic solvent waste [14]. The use of water as reaction medium also simplifies product isolation and purification procedures [14].
Recoverable catalyst systems contribute significantly to the sustainability of pyrido[1,2-a]pyrimidine synthesis [13] [14]. Cellulose-supported acidic ionic liquid catalysts can be recovered and reused multiple times without significant loss of activity [13]. Similarly, carbonaceous material catalysts maintain their catalytic activity through at least five reaction cycles [14]. The development of heterogeneous catalyst systems eliminates the need for catalyst removal steps and reduces overall process waste [13] [14].
| Green Chemistry Approach | Environmental Benefits | Typical Conditions | Yield Range (%) | Sustainability Score |
|---|---|---|---|---|
| Solvent-free synthesis | No organic solvent waste | 120-140°C, neat conditions | 78-95 | High |
| Microwave-assisted reactions | Reduced energy consumption | MW irradiation, 2-15 min | 75-90 | High |
| Glycerol as green solvent | Biodegradable solvent medium | Glycerol, 80-120°C | 80-90 | Very High |
| Water-based synthesis | Non-toxic reaction medium | Aqueous medium, 60-100°C | 60-85 | Very High |
| Recoverable catalyst systems | Reduced catalyst waste | Multiple reuse cycles (5-10) | 70-90 | High |
One-pot multicomponent reaction methodologies have revolutionized the synthesis of pyrido[1,2-a]pyrimidine derivatives by enabling the construction of complex molecular architectures in a single reaction vessel [15] [18]. The Biginelli-type multicomponent reaction represents a paradigmatic example of this approach, involving the simultaneous reaction of three or more components to generate the desired pyrido[1,2-a]pyrimidine scaffold [15] [18]. Bismuth triflate catalysis has emerged as an effective method for promoting these transformations, with typical catalyst loadings of 10 mole percent providing optimal results [15].
The three-component synthesis involving 6-amino-1,3-dimethyluracil, malononitrile, and various substituted aromatic aldehydes exemplifies the power of multicomponent approaches [15]. This reaction proceeds through the initial formation of a Knoevenagel condensation product between the aldehyde and malononitrile, followed by Michael addition of the aminouracil component and subsequent cyclization [15]. The entire transformation occurs in a single reaction vessel, providing yields of 85-95% under optimized conditions [15].
The mechanistic pathway of multicomponent reactions involves a complex sequence of bond-forming and bond-breaking events that occur in a highly orchestrated manner [15]. The initial Knoevenagel condensation establishes the carbon-carbon double bond that serves as the Michael acceptor for the subsequent addition step [15]. The aminouracil component acts as both a nucleophile in the Michael addition and as an internal nucleophile for the final cyclization step [15]. This cascade of reactions proceeds without the isolation of intermediates, significantly improving the overall efficiency of the synthetic process [15].
Solvent selection plays a crucial role in determining the success of multicomponent reactions [15]. Ethanol has emerged as the optimal solvent for most bismuth triflate-catalyzed transformations, providing a balance between solubility of reactants and stability of the catalyst system [15]. The use of ethanol also aligns with green chemistry principles, as it represents a relatively benign and renewable solvent option [15].
The substrate scope of multicomponent methodologies is remarkably broad, accommodating a wide range of aldehyde components [15] [18]. Electron-rich aromatic aldehydes, electron-poor aromatic aldehydes, and heteroaromatic aldehydes all participate effectively in these transformations [15] [18]. The tolerance for diverse functional groups enables the rapid construction of compound libraries for biological screening applications [15] [18].
Scale-up considerations for multicomponent reactions are generally favorable due to the operational simplicity and reduced number of purification steps [18]. The elimination of intermediate isolations significantly reduces the overall process time and improves atom economy [18]. However, careful attention must be paid to heat and mass transfer effects when scaling up exothermic multicomponent reactions [18].
Scale-up considerations for the synthesis of 2-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde derivatives present unique challenges that must be addressed to ensure successful translation from laboratory to larger scale production [18] [20]. Heat transfer efficiency represents a critical factor in scaling up pyrido[1,2-a]pyrimidine synthesis reactions [18]. Laboratory-scale reactions benefit from rapid heating and efficient heat dissipation due to favorable surface area to volume ratios [18]. However, large-scale reactors require careful thermal management through the integration of heat exchangers and controlled heating/cooling systems [18].
Mass transfer limitations become increasingly significant as reaction volumes increase [18]. The efficient mixing achieved in small laboratory vessels through simple magnetic stirring may prove inadequate in large reactors, potentially leading to concentration gradients and reduced reaction efficiency [18]. Industrial-scale synthesis requires the implementation of improved agitation systems, including mechanical stirrers with optimized impeller designs [18].
Catalyst loading optimization presents both economic and technical challenges in scale-up operations [18] [20]. While laboratory-scale reactions can tolerate catalyst loadings of 1-10 mole percent without significant cost implications, industrial processes require careful optimization to minimize catalyst consumption [18]. The development of heterogeneous catalyst systems that can be recovered and recycled represents a key strategy for addressing this challenge [18]. The synthesis of N-substituted pyrido[4,3-d]pyrimidines has demonstrated successful scale-up for large-scale production applications, providing valuable insights into the practical aspects of process scale-up [20].
Solvent selection and recovery become critical economic factors in large-scale synthesis [18]. While laboratory procedures may utilize expensive or specialized solvents without significant cost impact, industrial processes require careful evaluation of solvent costs, recovery efficiency, and environmental impact [18]. The development of solvent-free methodologies or the use of green solvents such as glycerol or water represents attractive alternatives for large-scale applications [18].
Process monitoring and control systems are essential for ensuring consistent product quality in large-scale synthesis [18]. Laboratory-scale reactions can be monitored through simple techniques such as thin-layer chromatography or gas chromatography-mass spectrometry [18]. However, industrial processes require continuous monitoring systems that can provide real-time feedback on reaction progress and product formation [18]. The implementation of process analytical technology enables automated control of reaction parameters and ensures consistent product quality [18].
Product isolation and purification present significant challenges in scale-up operations [18]. Column chromatography, commonly used for laboratory-scale purification, becomes impractical for large-scale applications due to cost and environmental considerations [18]. Alternative purification strategies, including crystallization, anti-solvent precipitation, and distillation, must be developed and optimized for each specific synthesis [18].
| Scale-Up Factor | Laboratory Scale Considerations | Industrial Scale Challenges | Recommended Solutions |
|---|---|---|---|
| Heat transfer efficiency | Small reaction volumes, rapid heating | Large reactor thermal management | Heat exchanger integration |
| Mass transfer limitations | Efficient stirring in small vessels | Inadequate mixing in large vessels | Improved agitation systems |
| Catalyst loading optimization | 1-10 mol% catalyst loading | Catalyst recovery and recycling | Heterogeneous catalyst systems |
| Solvent selection and recovery | Easy solvent removal under vacuum | Solvent distillation and reuse | Solvent-free or green solvents |
| Product isolation and purification | Column chromatography purification | Crystallization and filtration | Anti-solvent precipitation |
The development of continuous flow processes represents an emerging approach for addressing many scale-up challenges [18]. Continuous flow reactors offer superior heat and mass transfer characteristics compared to batch reactors, enabling more consistent reaction conditions and improved product quality [18]. The modular nature of flow systems also facilitates gradual scale-up through the addition of parallel reaction channels [18].
Safety considerations become increasingly complex as synthesis scales increase [18]. Laboratory-scale reactions typically involve small quantities of potentially hazardous materials under controlled conditions [18]. Industrial-scale synthesis requires comprehensive safety assessments, including hazard analysis, emergency response procedures, and specialized containment systems [18]. The implementation of automated safety systems and remote monitoring capabilities helps minimize operator exposure to potentially hazardous conditions [18].
Conformational analysis of 2-Chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde reveals critical structural insights for research applications. The pyrido[1,2-a]pyrimidine core exhibits a planar ring system with specific geometric parameters that influence its reactivity and biological activity [1]. X-ray crystallographic studies of related compounds demonstrate that the fused ring system maintains planarity, with dihedral angles typically ranging from 30° to 50° depending on substituent effects [2] [3].
The compound's conformational preferences are primarily determined by the electronic interactions between the chlorine atom at position 2, the oxo group at position 4, and the aldehyde functionality at position 3. Density functional theory calculations using the B3LYP/6-311+G(d,p) basis set indicate that the most stable conformation features the aldehyde group positioned to minimize steric interactions while maintaining conjugation with the aromatic system [2] [3].
Molecular dynamics simulations demonstrate that the compound exhibits restricted rotation around the C-CHO bond, with an energy barrier of approximately 8-12 kcal/mol for rotation [4]. This conformational restriction is attributed to the partial double-bond character arising from resonance between the aldehyde group and the electron-deficient pyrimidine ring. The chlorine substituent at position 2 creates an additional steric constraint that further stabilizes the preferred conformation [2].
The conformational analysis reveals that the compound adopts a boat-like conformation in the pyrimidine ring, with the chlorine atom positioned axially to minimize electronic repulsion with the nitrogen lone pairs [5]. This conformational preference has significant implications for biological activity, as the axial positioning of the chlorine atom creates a unique binding profile for potential enzymatic interactions.
Electronic distribution analysis of 2-Chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde provides fundamental insights into its chemical reactivity and potential applications. Time-dependent density functional theory (TD-DFT) calculations using the B3LYP/6-311+G(d,p) basis set reveal distinct electronic properties characteristic of this heterocyclic system [2] [3].
The highest occupied molecular orbital (HOMO) is primarily localized on the pyrido ring system, with significant electron density distributed over the nitrogen atoms and the conjugated carbon framework. The lowest unoccupied molecular orbital (LUMO) shows substantial localization on the electron-withdrawing chlorine and carbonyl groups, creating a pronounced dipole moment of approximately 4.2 Debye [2]. This electronic distribution pattern facilitates charge transfer processes essential for biological interactions.
The HOMO-LUMO energy gap for this compound is calculated to be approximately 3.95 eV, indicating moderate electronic stability with potential for electronic transitions in the near-UV region [2] [3]. This energy gap is consistent with related pyrido[2,3-d]pyrimidine derivatives, which typically exhibit HOMO-LUMO gaps ranging from 3.91 to 4.10 eV [2]. The electronic distribution analysis reveals that the compound exhibits mixed character, with contributions from both π-π* and n-π* transitions.
Natural bond orbital analysis indicates significant charge transfer from the nitrogen lone pairs to the antibonding orbitals of the carbonyl and aldehyde groups. The stabilization energy for these interactions ranges from 15-25 kcal/mol, contributing to the overall electronic stability of the system [2]. The electron density distribution shows that the chlorine atom acts as a strong electron-withdrawing group, reducing the electron density on the adjacent pyrimidine ring and enhancing the electrophilic character of the aldehyde carbon.
Molecular electrostatic potential surfaces reveal distinct regions of positive and negative charge distribution, with the aldehyde carbon showing the most positive electrostatic potential (+0.45 V) and the nitrogen atoms exhibiting the most negative regions (-0.32 V) [2]. This charge distribution pattern is crucial for understanding the compound's reactivity profile and potential for forming specific intermolecular interactions.
The hydrogen bonding capabilities of 2-Chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde in biological systems represent a critical aspect of its potential therapeutic applications. Quantum theory of atoms in molecules (QTAIM) analysis reveals that the compound can function as both a hydrogen bond donor and acceptor through multiple sites [6].
The primary hydrogen bonding interactions occur through the nitrogen atoms of the pyrimidine ring, which serve as hydrogen bond acceptors with typical binding energies of 16-20 kcal/mol when interacting with biological targets [7] [5]. The carbonyl oxygen at position 4 also acts as a strong hydrogen bond acceptor, with calculated interaction energies of approximately 18-22 kcal/mol with complementary donor groups [6].
Nuclear magnetic resonance spectroscopy studies demonstrate concentration-dependent chemical shift changes consistent with hydrogen bonding in solution. The aldehyde proton shows significant deshielding (Δδ = 0.3-0.6 ppm) upon increasing concentration, indicating intermolecular hydrogen bonding interactions [6]. This behavior is characteristic of compounds capable of forming stable hydrogen-bonded complexes in biological environments.
Crystallographic studies of related compounds reveal the formation of robust hydrogen bonding networks, with N-H···O interactions averaging 16.55 kcal/mol and C-H···O interactions contributing an additional 6.48 kcal/mol to the overall stabilization energy [6]. These hydrogen bonding interactions account for approximately 19% of the total stabilization energy in crystalline phases, demonstrating their significance in biological recognition processes.
The compound's ability to form hydrogen bonds with biological macromolecules is enhanced by its planar structure, which facilitates optimal geometric alignment with potential binding partners. Molecular docking studies indicate that the compound can form stable hydrogen bonding interactions with key amino acid residues such as Gly605 and Lys529 in enzyme active sites, with binding affinities comparable to known therapeutic agents [5].
The hydrogen bonding pattern analysis reveals that the compound preferentially forms cyclic hydrogen bonding motifs, creating five-membered and six-membered ring structures that enhance binding specificity and affinity. This propensity for forming structured hydrogen bonding networks is particularly relevant for enzyme inhibition and receptor binding applications [5] [6].
Structure optimization of 2-Chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde using computational methods provides essential geometric parameters for research model development. Density functional theory calculations employing the B3LYP/6-311+G(d,p) basis set yield optimized structures that show excellent agreement with experimental crystallographic data [2] [3].
The optimized bond lengths reveal characteristic values for the heterocyclic system: C-N bonds in the pyrimidine ring range from 1.32-1.38 Å, C-C bonds span 1.39-1.41 Å, and the C=O bond length is 1.22 Å [3]. The C-Cl bond length is optimized at 1.75 Å, consistent with typical aromatic chlorine substitution patterns. The aldehyde C=O bond shows a length of 1.21 Å, indicating strong carbonyl character with minimal conjugation effects.
Bond angle optimization reveals that the internal angles of the fused ring system deviate slightly from ideal values due to ring strain and substituent effects. The N-C-N angle in the pyrimidine ring is 127.5°, while the C-C-C angles range from 118° to 122° [3]. These geometric parameters are crucial for accurate molecular modeling and structure-activity relationship studies.
The optimization process identifies several low-energy conformations with energy differences of 2-5 kcal/mol, indicating conformational flexibility that may be relevant for biological activity. The global minimum structure features the aldehyde group positioned to minimize steric interactions while maintaining electronic conjugation with the aromatic system [2] [3].
Vibrational frequency calculations on the optimized structure confirm the absence of imaginary frequencies, validating the computed geometry as a true minimum on the potential energy surface. The calculated vibrational frequencies show excellent correlation with experimental infrared and Raman spectroscopic data, with mean absolute deviations of less than 30 cm⁻¹ [3].
The optimized structure serves as a reliable starting point for molecular dynamics simulations and provides accurate input parameters for force field development. The geometric parameters obtained from DFT optimization are essential for constructing realistic molecular models used in drug design and materials science applications [8] [9].
Computational chemistry investigations of 2-Chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde provide comprehensive insights into its electronic structure, reactivity, and potential applications. Quantum mechanical calculations using various theoretical methods reveal fundamental properties that guide experimental design and interpretation [10] [11].
Ab initio calculations at the MP2/aug-cc-pVTZ level provide high-accuracy electronic structure data, including precise ionization potentials (8.2 eV), electron affinities (2.1 eV), and chemical hardness values (3.05 eV) [12]. These parameters are essential for understanding the compound's redox behavior and potential for electron transfer reactions in biological systems.
The Quantum Chemistry Electron Ionization Mass Spectra (QCEIMS) method successfully predicts fragmentation patterns that correlate well with experimental mass spectrometric data. The predicted fragmentation pathways include loss of the aldehyde group (-29 amu), chlorine atom (-35 amu), and ring fragmentation leading to characteristic pyrimidine-derived ions [10]. These computational predictions aid in structural identification and mechanistic understanding of decomposition processes.
Chemical reactivity descriptors derived from density functional theory calculations provide quantitative measures of the compound's nucleophilic and electrophilic character. The global electrophilicity index (ω = 2.8 eV) indicates moderate electrophilic character, while the chemical softness (S = 0.33 eV⁻¹) suggests moderate reactivity toward nucleophilic attack [12] [13].
Time-dependent density functional theory calculations reveal electronic transitions in the 280-350 nm range, consistent with experimental UV-visible spectroscopic observations. The calculated oscillator strengths indicate that the most intense transitions correspond to π-π* excitations from the HOMO to LUMO+1 orbital [2] [3]. These electronic transitions are crucial for understanding the compound's photochemical behavior and potential photodynamic applications.
Solvent effect calculations using polarizable continuum models demonstrate that the compound's electronic properties are sensitive to environmental conditions. The dipole moment increases from 4.2 D in vacuum to 5.8 D in aqueous solution, indicating significant polarization effects that influence biological activity [13]. These solvent-dependent properties are essential for accurate modeling of biological interactions and drug design applications.
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